[5'-13C]ribothymidine
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Overview
Description
[5'-13C]ribothymidine
is a biochemical used for proteomics research . It has a molecular weight of 259.22 and its molecular formula is (13C)C9H14N2O6
.
Synthesis Analysis
The synthesis of ribothymidine nucleolipids involves coupling fatty acid chains of different lengths at the 5’ position of ribothymidine . The nucleolipids are known to undergo partial hydrolysis in the presence of a strong base like NaOH, triggering self-assembly of the hydrolyzed components into heterotypic hydrogels .Molecular Structure Analysis
The molecular structure ofThis compound
is (13C)C9H14N2O6
. It is a methyluridine with a single methyl substituent at the 5-position on the uracil ring . Chemical Reactions Analysis
The chemical reactions involving ribothymidine nucleolipids are complex and can result in significant differences in the self-assembling processes of nucleolipids . For instance, when the fatty acid acyl chain is attached onto the ribothymidine, it does not support organogelation .Physical and Chemical Properties Analysis
This compound
is a white solid . It has a molecular weight of 259.22 .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-DJLCBFSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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